molecular formula C16H23N3O4S B3006353 4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2097862-86-5

4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B3006353
CAS No.: 2097862-86-5
M. Wt: 353.44
InChI Key: ZXWKBYCIAZMCOR-UHFFFAOYSA-N
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Description

4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with various functional groups, including an ethyl group, a hydroxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the piperazine ring, followed by the introduction of the ethyl group, hydroxy group, and thiophene ring through various substitution reactions. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-ethyl-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-2-18-7-8-19(15(22)14(18)21)16(23)17-6-3-12(4-9-20)13-5-10-24-11-13/h5,10-12,20H,2-4,6-9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWKBYCIAZMCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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